molecular formula C9H14N2O2 B092344 Hydrazine, (2,5-dimethoxybenzyl)- CAS No. 135-54-6

Hydrazine, (2,5-dimethoxybenzyl)-

Cat. No.: B092344
CAS No.: 135-54-6
M. Wt: 182.22 g/mol
InChI Key: IBHNUZWYEWPYTM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a hydrazine group attached to a 2,5-dimethoxybenzyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

Hydrazine, (2,5-dimethoxybenzyl)-, has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Hydrazines are highly reactive and can easily catch fire . Workers may be harmed from exposure to hydrazine, and the level of harm depends upon the dose, duration, and work being done . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, (2,5-dimethoxybenzyl)-, typically involves the condensation reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for hydrazine, (2,5-dimethoxybenzyl)-, are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (2,5-dimethoxybenzyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of hydrazine, (2,5-dimethoxybenzyl)-, involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine compound with similar reactivity but lacking the 2,5-dimethoxybenzyl moiety.

    Phenylhydrazine: Contains a phenyl group instead of the 2,5-dimethoxybenzyl group, leading to different reactivity and applications.

    (2,4-Dimethoxybenzyl)hydrazine: Similar structure but with different substitution pattern on the benzyl group.

Uniqueness

Hydrazine, (2,5-dimethoxybenzyl)-, is unique due to the presence of the 2,5-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-3-4-9(13-2)7(5-8)6-11-10/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNUZWYEWPYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159198
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-54-6
Record name [(2,5-Dimethoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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